3-chloro-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide
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Overview
Description
3-chloro-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of chloro, difluorophenyl, and dioxoisoindolinyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: This step involves the reaction of 3-chlorobenzoyl chloride with 2,4-difluoroaniline under basic conditions to form the benzamide core.
Attachment of the Butyl Chain: The next step involves the alkylation of the benzamide core with 4-bromobutylamine to introduce the butyl chain.
Introduction of the Dioxoisoindolinyl Group: Finally, the compound is reacted with phthalic anhydride to introduce the dioxoisoindolinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl chain or the aromatic rings.
Reduction: Reduction reactions may target the carbonyl groups in the dioxoisoindolinyl moiety.
Substitution: The chloro and difluorophenyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its structural features suggest it could be a candidate for drug development.
Medicine
In medicinal chemistry, 3-chloro-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide may be investigated for its pharmacological properties. It could potentially act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2,4-difluorophenyl)benzamide: Lacks the butyl and dioxoisoindolinyl groups.
N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide: Lacks the chloro group.
3-chloro-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide: Lacks the difluorophenyl group.
Uniqueness
The uniqueness of 3-chloro-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of chloro, difluorophenyl, and dioxoisoindolinyl groups may enhance its reactivity and potential as a pharmacological agent.
Properties
IUPAC Name |
3-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF2N2O3/c26-17-7-5-6-16(14-17)23(31)29(22-11-10-18(27)15-21(22)28)12-3-4-13-30-24(32)19-8-1-2-9-20(19)25(30)33/h1-2,5-11,14-15H,3-4,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXSDJUFFOUODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=C(C=C(C=C3)F)F)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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